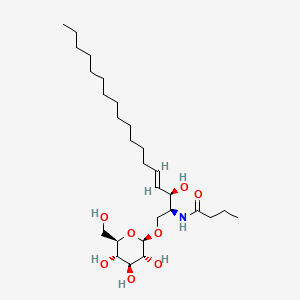

beta-D-Glucosyl c4-ceramide

Description

Properties

IUPAC Name |

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H53NO8/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-22(31)21(29-24(32)17-4-2)20-36-28-27(35)26(34)25(33)23(19-30)37-28/h16,18,21-23,25-28,30-31,33-35H,3-15,17,19-20H2,1-2H3,(H,29,32)/b18-16+/t21-,22+,23+,25+,26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVGCPKEFVFBTE-HAJHVBEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H53NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747856 | |

| Record name | N-[(2S,3R,4E)-1-(beta-D-Glucopyranosyloxy)-3-hydroxyoctadec-4-en-2-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111956-45-7 | |

| Record name | N-[(2S,3R,4E)-1-(beta-D-Glucopyranosyloxy)-3-hydroxyoctadec-4-en-2-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis of Beta D Glucosyl C4 Ceramide

De Novo Sphingolipid Synthesis Pathways

The de novo pathway represents the synthesis of sphingolipids from basic precursors. nih.gov This pathway is initiated in the endoplasmic reticulum. researchgate.netnih.gov

The first and rate-limiting step in the de novo synthesis of sphingolipids is the condensation of the amino acid L-serine with palmitoyl-CoA. researchgate.netnih.govresearchgate.netnih.gov This reaction is catalyzed by the enzyme Serine Palmitoyltransferase (SPT), a membrane-bound enzyme complex that requires pyridoxal (B1214274) 5'-phosphate as a cofactor. nih.govlibretexts.org The product of this decarboxylative condensation is 3-ketosphinganine. nih.govresearchgate.net The SPT complex in mammals is typically composed of two core subunits, SPTLC1 and either SPTLC2 or SPTLC3. nih.gov

| Reactants | Enzyme | Product | Cellular Location |

| L-Serine, Palmitoyl-CoA | Serine Palmitoyltransferase (SPT) | 3-Ketosphinganine | Endoplasmic Reticulum |

Following the initial condensation, the newly formed 3-ketosphinganine undergoes a rapid reduction to form sphinganine (B43673), also known as dihydrosphingosine. researchgate.netresearchgate.net This reaction is catalyzed by the enzyme 3-ketodihydrosphingosine reductase. nih.gov

Subsequently, sphinganine is acylated through the addition of a fatty acyl-CoA molecule, a reaction catalyzed by a family of enzymes known as ceramide synthases (CerS). nih.govresearchgate.net This N-acylation of sphinganine results in the formation of dihydroceramide (B1258172). libretexts.orgthemedicalbiochemistrypage.org Dihydroceramide is a key intermediate that is then converted to ceramide by the enzyme dihydroceramide desaturase, which introduces the characteristic 4,5-trans double bond into the sphingoid base backbone. researchgate.net

| Precursor | Enzyme(s) | Intermediate/Product |

| 3-Ketosphinganine | 3-Ketodihydrosphingosine Reductase | Sphinganine (Dihydrosphingosine) |

| Sphinganine + Acyl-CoA | Ceramide Synthase (CerS) | Dihydroceramide |

| Dihydroceramide | Dihydroceramide Desaturase | Ceramide |

The structural diversity of ceramides (B1148491) is largely determined by the length of the N-acyl chain, a feature controlled by a family of six mammalian ceramide synthases (CerS1-6). nih.govnih.gov Each CerS isoform exhibits a distinct and specific preference for fatty acyl-CoAs of particular chain lengths. nih.gov For instance, CerS2 primarily utilizes very long-chain acyl-CoAs (C22-C24), while CerS5 shows a preference for C16-CoA. nih.govelsevierpure.com This specificity is crucial as the acyl chain length significantly influences the biological function of the resulting ceramide and the more complex sphingolipids derived from it. nih.gov

Research has indicated that the substrate specificity of CerS enzymes is determined by a region of approximately 150 amino acids within the Tram-Lag-CLN8 (TLC) domain. nih.govresearchgate.net More specifically, an 11-residue sequence located in a loop between the last two transmembrane domains has been identified as a key determinant of acyl-CoA specificity. nih.govelsevierpure.com The specific CerS isoform involved dictates the fatty acid chain that will be attached to the sphingoid backbone, ultimately defining the specific ceramide molecule produced, such as one with a C4 acyl chain.

| CerS Isoform | Primary Acyl-CoA Substrate Specificity |

| CerS1 | C18-CoA nih.gov |

| CerS2 | C22-C24-CoA nih.govelsevierpure.com |

| CerS3 | Very long-chain acyl-CoAs (e.g., C26) |

| CerS4 | C18-C22-CoA researchgate.net |

| CerS5 | C16-CoA nih.gov |

| CerS6 | C14-C16-CoA |

Glucosylceramide Synthesis from Ceramide

Once synthesized in the endoplasmic reticulum, ceramide is transported to the Golgi apparatus for further modification. themedicalbiochemistrypage.orgnih.gov It is at the Golgi where the synthesis of most glycosphingolipids, including glucosylceramide, is initiated. nih.gov

The synthesis of glucosylceramide is catalyzed by the enzyme UDP-glucose:ceramide glucosyltransferase, commonly known as Glucosylceramide Synthase (GCS). nih.govnih.gov This enzyme facilitates the transfer of a glucose molecule from an activated sugar donor, uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose), to the C1 hydroxyl group of ceramide. nih.gov UDP-glucose serves as the essential high-energy glucose donor for this glycosylation reaction. wikipedia.org The reaction occurs on the cytoplasmic face of the Golgi apparatus. nih.gov

The enzymatic reaction catalyzed by GCS involves the formation of a β-glycosidic bond between the glucose moiety and the ceramide backbone. nih.gov The mechanism involves the acceptor hydroxyl group of ceramide performing a nucleophilic attack on the anomeric carbon (C1) of the glucose in the UDP-glucose substrate. acs.orgnih.gov Computational studies suggest a front-face, SNi-type retaining mechanism. acs.orgnih.govub.edu In this proposed mechanism, the hydroxyl group of the ceramide is deprotonated, and it attacks the C1 of the glucose, leading to the transient formation of an oxocarbenium ion intermediate before the final glucosylceramide product is formed. acs.orgnih.gov This process results in the creation of beta-D-Glucosyl c4-ceramide (B15286528), with the glucose attached to the primary hydroxyl group of the ceramide molecule. nih.gov

Subcellular Localization of Glucosylceramide Synthesis (Endoplasmic Reticulum and Golgi Apparatus)

The synthesis of glucosylceramide is a spatially organized process that primarily takes place at the interface of the endoplasmic reticulum (ER) and the Golgi apparatus. Ceramide, the precursor lipid, is synthesized in the ER. nih.gov From the ER, ceramide is transported to the Golgi apparatus, the central hub for the synthesis of most sphingolipids.

The key enzyme responsible for the synthesis of glucosylceramide is glucosylceramide synthase (GCS), which catalyzes the transfer of a glucose molecule from UDP-glucose to ceramide. GCS is strategically located on the cytosolic leaflet of the cis-Golgi cisternae. jst.go.jp This localization allows GCS to readily access ceramide transported from the ER and the cytosolic pool of UDP-glucose.

While the primary site of GCS activity is the Golgi, the endoplasmic reticulum plays an indispensable role in providing the ceramide substrate. The transport of ceramide from the ER to the Golgi is a critical step and can occur through both vesicular and non-vesicular pathways. The close proximity and functional coupling between the ER and the Golgi apparatus are therefore essential for the efficient biosynthesis of glucosylceramide.

Salvage Pathway Contribution to Glucosylceramide Pool

In addition to de novo synthesis, the cellular pool of glucosylceramide is significantly maintained through a salvage pathway. This pathway involves the breakdown of complex sphingolipids and the subsequent recycling of their constituent components.

Recycling of Sphingosine (B13886) and Fatty Acids

Complex glycosphingolipids and sphingomyelin (B164518) are degraded within the lysosomes by a series of hydrolytic enzymes. Glucocerebrosidase (GBA), an acid β-glucosidase, hydrolyzes glucosylceramide to glucose and ceramide. Subsequently, ceramidases break down ceramide into sphingosine and a fatty acid. nih.gov

These liberated sphingosine and fatty acid molecules can then be transported out of the lysosome and re-utilized for the synthesis of new ceramide molecules in the endoplasmic reticulum. This reacylation of sphingosine is a key step in the salvage pathway and is catalyzed by ceramide synthases. This recycling mechanism is a highly efficient way for the cell to conserve energy and resources by reusing the building blocks of complex sphingolipids. nih.gov

Interconversion within Complex Sphingolipid Metabolism

The salvage pathway also highlights the dynamic interconversion between different classes of sphingolipids. The ceramide generated from the breakdown of glucosylceramide can re-enter the biosynthetic pathway and be used not only for the synthesis of new glucosylceramide but also for the production of other sphingolipids, such as sphingomyelin. This metabolic flexibility allows the cell to dynamically adjust the levels of different sphingolipids in response to various physiological signals and environmental cues. The continuous breakdown and resynthesis of sphingolipids underscore the highly dynamic nature of the sphingolipid metabolic network.

Diversity of Glucosylceramide Structures based on Ceramide Moiety

The biological functions of glucosylceramide are not solely determined by its glucose headgroup but are also profoundly influenced by the structural heterogeneity of its ceramide moiety. This diversity arises from variations in both the sphingoid backbone and the attached fatty acyl chain. nih.gov

Variations in Sphingoid Backbones (e.g., Sphingosine, Sphinganine, Phytosphingosine)

The long-chain amino alcohol that forms the backbone of ceramide, known as the sphingoid base, can exhibit considerable structural variation. In mammals, the most common sphingoid bases are sphingosine (d18:1), sphinganine (d18:0), and phytosphingosine (B30862) (t18:0). cardiff.ac.ukoup.com The presence of a double bond in sphingosine, and an additional hydroxyl group in phytosphingosine, introduces significant changes to the biophysical properties of the ceramide and, consequently, the glucosylceramide molecule.

The relative abundance of these sphingoid bases can vary between different tissues and cell types, contributing to the tissue-specific functions of glucosylceramides.

| Sphingoid Backbone | Chemical Structure | Key Features | Common Abbreviation |

|---|---|---|---|

| Sphingosine | (2S,3R,4E)-2-amino-4-octadecene-1,3-diol | Contains one trans double bond at C4-C5 | d18:1 |

| Sphinganine | (2S,3R)-2-aminooctadecane-1,3-diol | Saturated backbone, no double bonds | d18:0 |

| Phytosphingosine | (2S,3S,4R)-2-aminooctadecane-1,3,4-triol | Contains an additional hydroxyl group at C4 | t18:0 |

Fatty Acyl Chain Heterogeneity (Length and Saturation)

Further structural diversity is introduced by the fatty acyl chain that is N-acylated to the sphingoid base. The length and degree of saturation of this fatty acyl chain can vary significantly, giving rise to a vast array of distinct glucosylceramide species. mdpi.com

The fatty acyl chains in mammalian glucosylceramides typically range from 16 to 24 carbon atoms in length, with both saturated and monounsaturated species being common. mdpi.com The chain length and saturation level of the fatty acid influence the packing of glucosylceramide within cellular membranes, thereby affecting membrane fluidity, permeability, and the formation of lipid rafts.

The specific composition of fatty acyl chains in glucosylceramides can also differ between various tissues, reflecting the specialized functions of these lipids in different cellular contexts. For instance, the epidermis is enriched in very long-chain fatty acids, which are crucial for the skin's barrier function.

| Fatty Acyl Chain | Number of Carbons | Saturation | Common Name |

|---|---|---|---|

| C16:0 | 16 | Saturated | Palmitic acid |

| C18:0 | 18 | Saturated | Stearic acid |

| C18:1 | 18 | Monounsaturated | Oleic acid |

| C20:0 | 20 | Saturated | Arachidic acid |

| C22:0 | 22 | Saturated | Behenic acid |

| C24:0 | 24 | Saturated | Lignoceric acid |

| C24:1 | 24 | Monounsaturated | Nervonic acid |

Organismal Specificity in Glucosylceramide Structure

Glucosylceramide (GlcCer) is a structurally fundamental glycosphingolipid shared across the animal, plant, and fungal kingdoms. nih.gov Despite this commonality, the ceramide backbone of GlcCer exhibits significant structural diversity specific to each kingdom. nih.govresearchgate.net This specificity arises from variations in the long-chain base (LCB) and the N-acylated fatty acid chain that together constitute the ceramide moiety. nih.govresearchgate.net

Fungal Glucosylceramides: Fungal GlcCer is characterized by a unique ceramide structure not typically found in animals or plants. acs.org The predominant LCB is a (4E,8E)-9-methyl-sphinga-4,8-dienine. nih.govfrontiersin.org This base is distinguished by a double bond at the Δ8 position and a methyl group at the C-9 position. nih.govfrontiersin.org This specific LCB is most commonly linked to a 2-hydroxyoctadecanoic acid. nih.gov This combination results in the characteristic fungal GlcCer structure: N-2'-hydroxyoctadecanoyl-1-O-β-D-glucopyranosyl-9-methyl-4,8-sphingadienine. frontiersin.org While this is the most common form, variations in the fatty acid chain length and saturation can occur. frontiersin.org

Plant Glucosylceramides: Plants exhibit the greatest structural variety in their GlcCer molecules. nih.gov The ceramide backbone in plant GlcCer is typically composed of LCBs that are hydroxylated at the C-4 position, such as phytosphingosine (4-hydroxysphinganine). nih.govresearchgate.net Another LCB almost exclusively found in the plant kingdom is 4-hydroxy-8-sphingenine. nih.gov These plant-specific LCBs can be attached to a wide array of α-hydroxy fatty acids, which vary in chain length and degree of desaturation. researchgate.netnih.gov This combinatorial potential allows for the generation of a vast number of distinct GlcCer species within plants. nih.gov

Animal Glucosylceramides: In contrast to the complexity seen in plants and the unique modifications in fungi, animal GlcCer structures are comparatively simpler. nih.gov The ceramide moiety in animals is almost exclusively composed of the LCB sphingosine ((2S,3R,4E)-2-amino-octadec-4-ene-1,3-diol), which features a trans double bond between C4 and C5. nih.govnih.gov This sphingosine base is typically N-acylated with non-hydroxylated, saturated fatty acids, most commonly hexadecanoic acid (C16:0) or stearic acid (C18:0). nih.govoup.com Mammalian ceramide synthases (CerS) exhibit specificity for the length of the fatty acid chain, contributing to the final structure of the ceramide. nih.govmdpi.com

The following table summarizes the primary structural differences in Glucosylceramides across these three kingdoms.

Catabolism and Turnover of Beta D Glucosyl C4 Ceramide

Enzymatic Hydrolysis of Glucosylceramide

The primary mechanism for the breakdown of glucosylceramide, including the short-chain variant beta-D-glucosyl c4-ceramide (B15286528), is through enzymatic hydrolysis. This process cleaves the glycosidic bond, separating the glucose moiety from the ceramide backbone.

Role of Glucosylceramidase (Beta-Glucocerebrosidase, GCase)

Glucosylceramidase, also known as beta-glucocerebrosidase (GCase), is the key enzyme responsible for the hydrolysis of glucosylceramide. nih.govabcam.com It catalyzes the breakdown of glucosylceramide into glucose and ceramide. nih.govnih.gov This function is central to the degradation of complex lipids and the turnover of cellular membranes. acrobiosystems.com GCase is a lysosomal enzyme that requires an acidic environment for optimal activity. abcam.commdpi.com

Defects in the GBA1 gene, which encodes GCase, lead to Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide. nih.govacrobiosystems.commdpi.com Studies have shown that GCase activity is crucial for maintaining the balance of sphingolipids within the cell. frontiersin.org The enzyme's activity can be influenced by activator proteins, such as saposin C, which promotes the binding of GCase to its substrate, glucosylceramide. nih.govnih.govcore.ac.uk Research using synthetic substrates has been instrumental in developing assays to measure GCase activity, which is vital for diagnosing and monitoring Gaucher disease. abcam.com

Lysosomal Degradation Pathways

The lysosome is the primary site for the degradation of glucosylceramide. nih.govnih.govmdpi.com Glycosphingolipids, originating from the plasma membrane, are transported to the lysosome for breakdown. nih.gov Within the acidic environment of the lysosome, GCase, with the assistance of saposin C, hydrolyzes glucosylceramide. mdpi.comcore.ac.uk The resulting ceramide can then be further broken down by acid ceramidase into sphingosine (B13886) and a fatty acid. mdpi.com

The efficiency of this degradation process is influenced by the physical state of the substrate. nih.gov Studies have shown that the degradation of glucosylceramides with shorter acyl chains, like C4-ceramide, is significantly faster than that of their long-chain counterparts. nih.gov The presence of anionic lipids, such as bis(monoacylglycero)phosphate, within the lysosomal membrane can also enhance the rate of glucosylceramide hydrolysis by GCase. nih.govresearchgate.net

Regulation of Glucosylceramide Levels

The cellular concentration of glucosylceramide is meticulously regulated to ensure proper cellular function. This regulation involves a delicate balance between its synthesis and degradation, as well as the interplay of various regulatory molecules.

Balance Between Synthesis and Degradation

The maintenance of cellular homeostasis relies on the equilibrium between the synthesis of glucosylceramide, catalyzed by glucosylceramide synthase (GCS), and its degradation by GCase. nih.govnih.gov GCS is responsible for the initial step of ceramide glycosylation, converting ceramide to glucosylceramide. nih.gov This balance is crucial, as an accumulation of ceramide can trigger apoptosis, while the conversion to glucosylceramide can protect cells from this fate. nih.govnih.gov

Studies have shown that cellular stress can shift this balance. For instance, an increase in ceramide levels can lead to an upregulation of GCS expression and activity, thereby increasing glucosylceramide production as a protective mechanism. nih.gov Conversely, the inhibition of GCS can sensitize cancer cells to chemotherapy by preventing the removal of pro-apoptotic ceramide. nih.gov This dynamic interplay ensures that the levels of these bioactive lipids are appropriate for the cell's current state.

Regulatory Factors and Enzymes in Sphingolipid Homeostasis

Sphingolipid homeostasis is a complex process governed by a network of enzymes and regulatory proteins. nih.govnih.gov Key enzymes in this pathway are localized to specific organelles, creating a compartmentalized system of metabolism. nih.gov The synthesis of ceramide, the precursor for glucosylceramide, begins in the endoplasmic reticulum. nih.govnih.gov

Several factors have been identified that regulate the enzymes involved in sphingolipid metabolism. For example, ORMDL proteins act as sensors for ceramide levels and can negatively regulate serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo synthesis of sphingolipids. nih.govnih.gov The TORC2 kinase complex has also been implicated in the regulation of sphingolipid production. nih.govbiorxiv.org Furthermore, the transport of ceramide from the endoplasmic reticulum to the Golgi, where GCS is located, is a critical regulatory step mediated by proteins like CERT. nih.gov The activity of these regulatory factors ensures that the synthesis of glucosylceramide and other sphingolipids is tightly coupled to the cell's metabolic needs. plos.org

Interconversion with Other Glycosphingolipids

Beta-D-glucosyl c4-ceramide is a pivotal intermediate in the complex and highly regulated network of glycosphingolipid (GSL) metabolism. It does not typically accumulate to high levels within the cell but is instead dynamically converted into more complex GSLs or catabolized, with its core components being recycled. This section details the key metabolic fates of this compound, highlighting its role as a precursor and a source for salvage pathways.

Precursor Role in Complex Glycosphingolipid Synthesis (e.g., Lactosylceramide (B164483), Gangliosides)

The primary anabolic fate of glucosylceramide is to serve as the foundational building block for the synthesis of a vast array of more complex glycosphingolipids, including lactosylceramide and the entire family of gangliosides. nih.govnih.gov This process involves a series of sequential glycosylation reactions that occur predominantly within the Golgi apparatus. oup.comresearchgate.net

The synthesis of glucosylceramide itself is a critical first step, catalyzed by glucosylceramide synthase (GCS), which transfers a glucose molecule from UDP-glucose to a ceramide backbone on the cytosolic face of the Golgi apparatus. oup.comcreative-proteomics.combiomolther.org Once synthesized, this compound is translocated into the Golgi lumen, where it becomes the substrate for further glycosylation. oup.comresearchgate.net

The initial and most direct elongation of glucosylceramide is its conversion to lactosylceramide. This reaction is catalyzed by lactosylceramide synthase (also known as UDP-galactose:glucosylceramide β-1,4-galactosyltransferase), which adds a galactose residue to the glucose moiety of glucosylceramide. mdpi.comoup.comresearchgate.net Lactosylceramide is a crucial branching point, serving as the direct precursor for the majority of complex neutral glycosphingolipids and all ganglio-series GSLs. mdpi.comoup.com

From lactosylceramide, the pathway branches into the synthesis of various gangliosides through the sequential addition of sialic acid and other sugar residues. For instance, GM3 synthase catalyzes the addition of a sialic acid to lactosylceramide, forming GM3, the simplest of the gangliosides and the precursor to the a-series gangliosides. creative-proteomics.comontosight.aimdpi.com Further enzymatic modifications by other glycosyltransferases lead to the formation of more complex gangliosides like GM2, GM1, and others. creative-proteomics.commdpi.com

Table 1: Key Enzymes in the Synthesis of Complex Glycosphingolipids from Glucosylceramide

| Precursor | Product | Key Enzyme(s) | Cellular Location |

|---|---|---|---|

| This compound | Lactosylceramide | Lactosylceramide synthase (β-1,4-GalT-V, β-1,4-GalT-VI) | Golgi Apparatus mdpi.comnih.gov |

| Lactosylceramide | GM3 Ganglioside | GM3 synthase (ST3GAL5) | Golgi Apparatus creative-proteomics.comontosight.ai |

| GM3 Ganglioside | GD3 Ganglioside | GD3 synthase (ST8SIA1) | Golgi Apparatus ontosight.ai |

| Lactosylceramide | GM2 Ganglioside | GM2/GD2 synthase (B4GALNT1) | Golgi Apparatus creative-proteomics.com |

Recycling of Ceramide and Sphingosine from Glucosylceramide

In addition to its role in anabolic pathways, this compound is subject to catabolism, primarily within the lysosomes. oup.com The breakdown of glucosylceramide is not merely a disposal mechanism but a critical salvage pathway that allows the cell to recover and reuse its fundamental lipid components: ceramide and sphingosine. nih.govnih.gov This recycling process is estimated to contribute significantly to the total cellular pool of sphingolipids, with some estimates suggesting it accounts for 50% to 90% of sphingolipid biosynthesis. nih.gov

The catabolic process begins with the internalization of glucosylceramide-containing membranes via endocytosis, which delivers the GSLs to the lysosome. oup.com Inside this acidic organelle, the enzyme glucocerebrosidase (also known as acid β-glucosidase or GBA1) hydrolyzes the β-glycosidic bond, cleaving the glucose moiety from the ceramide backbone. nih.govcreative-proteomics.com

The liberated ceramide can then follow one of two main paths. It can be transported out of the lysosome to the endoplasmic reticulum for direct reuse in the synthesis of other sphingolipids, such as sphingomyelin (B164518), or for re-glycosylation back into glucosylceramide. nih.gov Alternatively, the ceramide can be further broken down within the lysosome by acid ceramidase, which hydrolyzes the amide bond to release a free fatty acid and sphingosine. nih.govresearchgate.net

This salvaged sphingosine is a key metabolite that can be transported out of the lysosome and re-acylated by ceramide synthases (CerS) in the endoplasmic reticulum to form new ceramide molecules. nih.govnih.gov This process, known as the "salvage pathway," is a crucial mechanism for maintaining ceramide homeostasis and allows the cell to efficiently manage its lipid resources. nih.govoatext.com

Table 2: Overview of the Ceramide and Sphingosine Recycling Pathway from Glucosylceramide

| Step | Process | Key Enzyme(s) | Substrate | Product(s) | Cellular Compartment |

|---|---|---|---|---|---|

| 1 | Hydrolysis of Glucosylceramide | Glucocerebrosidase (GBA1) | This compound | Ceramide, Glucose | Lysosome nih.govcreative-proteomics.com |

| 2 | Hydrolysis of Ceramide | Acid Ceramidase | Ceramide | Sphingosine, Fatty Acid | Lysosome nih.govresearchgate.net |

| 3 | Re-acylation of Sphingosine | Ceramide Synthases (CerS) | Sphingosine, Fatty Acyl-CoA | Ceramide | Endoplasmic Reticulum nih.govnih.gov |

Cellular and Molecular Functions of Beta D Glucosyl C4 Ceramide

Contribution to Membrane Structure and Organization

As a component of cellular membranes, beta-D-glucosyl c4-ceramide (B15286528) influences the physical properties and organization of the lipid bilayer.

Beta-D-glucosyl c4-ceramide is an amphiphilic molecule, meaning it has both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. The hydrophobic ceramide portion, with its relatively short C4 fatty acid chain, integrates into the lipid bilayer of cellular membranes. creative-proteomics.com The hydrophilic glucose headgroup remains exposed to the aqueous environment on the exterior of the cell. This orientation is facilitated by the beta-1,1'-glycosidic linkage between the glucose and ceramide moieties. The synthesis of glucosylceramide occurs on the cytosolic face of the endoplasmic reticulum and Golgi apparatus. sigmaaldrich.com Once synthesized, it can be transported to other cellular membranes, including the plasma membrane, through vesicular transport. metwarebio.comnih.gov

The shortened C4 acyl chain of this synthetic analog affects its integration depth and orientation within the membrane compared to natural ceramides (B1148491), which typically have longer fatty acid chains (C14-C26). This structural difference reduces the hydrophobic interactions that anchor natural ceramides more firmly within the membrane.

Studies on ceramides with different acyl chain lengths have shown that they can induce changes in membrane curvature and phase behavior. researchgate.net For instance, ceramides with saturated fatty acyl groups tend to increase membrane order and promote the formation of gel-like domains, while those with unsaturated fatty acids have a lesser effect. researchgate.net

Glycosphingolipids, including glucosylceramides, are known to cluster with cholesterol and other sphingolipids to form specialized membrane microdomains known as lipid rafts. sigmaaldrich.comnih.gov These rafts are small, dynamic, and heterogeneous domains within the cell membrane that serve as organizing centers for signaling molecules. nih.gov The hydrophobic ceramide tail of this compound allows it to be embedded in the outer leaflet of the cell membrane, positioning the carbohydrate head into the extracellular space. sigmaaldrich.com

While natural glucosylceramides are key components of these rafts, the shorter C4 chain of this compound may alter its affinity for and behavior within these domains compared to its long-chain counterparts. The formation of these microdomains is crucial for various cellular functions, including signal transduction and membrane trafficking. nih.gov

Role in Cell Signaling and Signal Transduction Pathways

This compound is not merely a structural component of membranes; it also actively participates in cellular signaling.

This compound is involved in regulating fundamental cellular processes such as cell growth, differentiation, and apoptosis (programmed cell death). nih.gov Research has shown that the metabolism of ceramide to glucosylceramide is essential for sustaining axonal growth in neurons. nih.gov Conversely, high concentrations of ceramide can induce apoptosis. nih.gov

This compound and its metabolites can influence various signaling pathways. For example, ceramides can activate certain protein kinases and phosphatases, which in turn modulate downstream signaling cascades that control cell fate. mdpi.com The balance between ceramide and its glycosylated forms, like glucosylceramide, appears to be critical in determining whether a cell will grow, differentiate, or undergo apoptosis. nih.gov For instance, in some cancer cells, the conversion of ceramide to glucosylceramide has been linked to drug resistance, highlighting the importance of this metabolic step in cell survival.

| Cellular Process | Effect of this compound Metabolism | Associated Signaling Pathways | Reference |

|---|---|---|---|

| Axonal Growth | Metabolism to glucosylceramide is required to sustain growth. | Intracellular transport pathways | nih.gov |

| Apoptosis | High concentrations of the precursor, ceramide, can induce apoptosis. | Ceramide-dependent signaling pathways, activation of extrinsic apoptotic pathway, increased cytochrome c release. | nih.gov |

| Cell Growth Inhibition | Short-chain ceramide analogs can inhibit cell growth. | Ceramide-mediated signaling pathways | |

| Insulin (B600854) Signaling | Associated with insulin resistance and reduced expression of insulin genes. | Inhibition of the Akt signaling pathway |

This compound and its metabolic precursor, ceramide, are implicated in cellular responses to stress, particularly endoplasmic reticulum (ER) stress. The ER is a central site for lipid synthesis, and disruptions in this process can lead to the accumulation of unfolded or misfolded proteins, triggering the unfolded protein response (UPR). researchgate.net

Interactions with Membrane Proteins and Receptors

This compound, as a component of cellular membranes, does not exist in isolation. Its interactions with a variety of membrane-embedded proteins and receptors are fundamental to its function, influencing cellular signaling and the structural organization of the membrane itself.

Glucosylceramides, including the C4 variant, are key constituents of specialized membrane microdomains known as lipid rafts. creative-proteomics.com These domains are enriched in cholesterol and sphingolipids and serve as platforms for the assembly and operation of signaling complexes. creative-proteomics.comnih.gov Within these rafts, this compound can modulate the activity of associated proteins. creative-proteomics.comoup.com The physical properties of the ceramide backbone, influenced by the short C4 fatty acid chain, affect its orientation and depth within the membrane, which in turn dictates its interactions with neighboring proteins.

A pivotal interaction identified for beta-glucosylceramides is with the Macrophage Inducible C-type Lectin (Mincle) receptor, a pattern recognition receptor (PRR) found on myeloid cells. pnas.orgresearchgate.net When cells are damaged, intracellular beta-glucosylceramide can be exposed and act as an endogenous ligand for Mincle. pnas.org This binding event triggers a signaling cascade that initiates both innate and acquired immune responses. pnas.orgresearchgate.net

Furthermore, the interplay between glucosylceramides and other lipids, like cholesterol, within the membrane can reorganize lipid domains. nih.gov This reorganization can consequently affect the distribution and function of various membrane proteins, including transporters and receptor kinases. nih.govnih.govroyalsocietypublishing.org The balance between ceramides and glucosylceramides, regulated by the enzyme glucosylceramide synthase (GCS), is crucial, as alterations in their levels can impact signaling pathways by affecting protein recruitment to these microdomains. researchgate.netfrontiersin.org For instance, ceramide itself is known to interact with and modulate the activity of proteins such as protein phosphatase 2A (PP2A) and protein kinase Cζ. mdpi.com By converting ceramide to glucosylceramide, the cell alters the availability of ceramide for these interactions, thereby indirectly modulating these signaling pathways.

Table 1: Examples of Proteins and Receptors Interacting with or Influenced by Glucosylceramides

| Interacting Protein/Receptor | Type of Interaction | Functional Outcome |

|---|---|---|

| Mincle (CLEC4E) | Direct binding (Ligand) | Activation of myeloid cells, induction of inflammatory and acquired immune responses. pnas.orgresearchgate.net |

| Lipid Raft-Associated Proteins | Co-localization/Modulation | Regulation of signal transduction and protein sorting. creative-proteomics.commdpi.com |

| Receptor Tyrosine Kinases | Indirect (Membrane Environment) | Modulation of receptor activity and downstream signaling. oup.com |

| Protein Phosphatase 2A (PP2A) | Indirect (via ceramide levels) | Regulation of cellular processes like proliferation and apoptosis. frontiersin.orgmdpi.com |

| CERT (Ceramide Transfer Protein) | Indirect (Substrate competition) | The synthesis of this compound diverts ceramide from being transported by CERT to the Golgi for sphingomyelin (B164518) synthesis. mdpi.com |

Intercellular Communication and Recognition

As molecules present on the cell surface, glycosphingolipids like this compound are ideally positioned to participate in the dialogue between cells. Their carbohydrate head groups can extend into the extracellular space, serving as recognition sites and mediating physical interactions. nih.govroyalsocietypublishing.org

The conversion of ceramide to glucosylceramide is the first step in the synthesis of a vast array of more complex glycosphingolipids, which are vital for cell-cell recognition, adhesion, and signal transduction. researchgate.net The astounding structural variation in the carbohydrate portions of these molecules suggests they serve as a form of cellular code for recognition processes. nih.govroyalsocietypublishing.org

Cell-Cell Adhesion Processes

Glycosphingolipids are fundamentally involved in cell adhesion. oup.com While direct evidence specifically detailing the role of the C4 variant is limited, the general class of glycosphingolipids, for which this compound is a precursor, is known to be a vital component of membrane microdomains that mediate cell-cell recognition and adhesion. researchgate.net These "glycosynapses" can cluster adhesion molecules and receptors, facilitating stable connections between adjacent cells. oup.com The composition of these microdomains, including the specific type of glycosphingolipids present, can influence the strength and specificity of these adhesive interactions.

Immunological Modulatory Roles

This compound and its related compounds exhibit significant immunomodulatory functions, capable of either stimulating or dampening immune responses depending on the context.

As previously mentioned, beta-glucosylceramide is recognized as an endogenous danger signal by the Mincle receptor on myeloid cells, such as macrophages and dendritic cells. pnas.org This interaction triggers the production of inflammatory cytokines and chemokines (e.g., TNF, MIP-2), and the upregulation of co-stimulatory molecules, thereby promoting an inflammatory response to cellular damage. pnas.orgresearchgate.net This mechanism is implicated in the systemic inflammation seen in Gaucher disease, where a deficiency in the enzyme that degrades beta-glucosylceramide leads to its accumulation. pnas.org

Conversely, glucosylceramides can also play a role in suppressing certain immune responses and maintaining immune tolerance. Studies have shown that glucosylceramide content in T cells is involved in regulating the pathogenesis of inflammatory bowel disease (IBD). nih.gov A decrease in the enzyme that synthesizes glucosylceramide (UGCG) in T cells exacerbates colitis in animal models, a condition associated with a reduction in regulatory T cells (Tregs). nih.govfrontiersin.org Treatment with glucosylceramide nanoparticles was found to prevent colitis, suggesting that maintaining glucosylceramide levels in T cells is crucial for immune homeostasis in the gut. nih.gov

Furthermore, beta-glucosylceramide has been shown to modulate the function of Natural Killer T (NKT) cells, a type of regulatory lymphocyte. nih.gov Depending on the underlying immune status, administration of beta-glucosylceramide can shift the immune response. In a model of Th1-mediated colitis, it promoted a shift towards a more anti-inflammatory Th2 response. nih.gov In a cancer model, it augmented a Th1-type anti-tumor response. nih.gov This demonstrates the compound's ability to "fine-tune" immune responses by influencing the plasticity of NKT cells. nih.gov

Fungal glucosylceramides have also been shown to be potent activators of the immune system, inducing the secretion of pro-inflammatory cytokines and enhancing the microbicidal activity of macrophages. frontiersin.org This highlights the conserved nature of this lipid as a microbial-associated molecular pattern recognized by the innate immune system.

Table 2: Immunological Effects of Beta-D-Glucosylceramide

| Immune Cell Type | Effect of Glucosylceramide | Observed Outcome |

|---|---|---|

| Myeloid Cells (Macrophages, Dendritic Cells) | Binds to Mincle receptor. pnas.org | Activation, production of inflammatory cytokines, initiation of adaptive immunity. pnas.orgresearchgate.net |

| T Cells | Regulates T cell function and homeostasis. nih.gov | Involved in the pathogenesis of IBD; maintenance of regulatory T cell levels. nih.govfrontiersin.org |

| Natural Killer T (NKT) Cells | Modulates NKT cell plasticity. nih.gov | Can shift immune response between Th1 (pro-inflammatory) and Th2 (anti-inflammatory) profiles. nih.gov |

Analytical Methodologies for Beta D Glucosyl C4 Ceramide Research

Lipid Extraction and Sample Preparation Techniques

The initial and most critical step in the analysis of beta-D-Glucosyl c4-ceramide (B15286528) is its efficient extraction from the sample matrix while minimizing degradation and contamination. Standard lipid extraction methods, developed for a broad range of lipids, are commonly adapted for sphingolipids.

The most widely used methods are based on the principles established by Folch et al. and Bligh and Dyer, which utilize a chloroform (B151607) and methanol (B129727) solvent system. nih.govnih.govmdpi.com Typically, a biphasic system is created by adding water or an aqueous buffer to a chloroform/methanol mixture containing the sample. nih.govasm.org Lipids, including glucosylceramides, partition into the lower chloroform phase, effectively separating them from polar, non-lipid contaminants that remain in the upper aqueous/methanolic phase. For instance, total lipids can be extracted from biological samples like nematodes or cultured cells using a 2:1 (v/v) chloroform:methanol solvent system. nih.gov

After extraction, the organic phase is collected, and the solvent is evaporated, often under a stream of nitrogen, to yield the total lipid extract. nih.gov To improve the purity of the target analyte, further sample preparation steps may be necessary. Mild alkaline treatment, such as incubation with methanolic potassium hydroxide (B78521) (KOH), can be employed to saponify ester-containing lipids (e.g., glycerolipids), which are often present in high abundance and can interfere with subsequent analysis. nih.govresearchgate.net Following saponification, the sample is neutralized, and the non-saponifiable lipids, including the stable amide-linked glucosylceramides, are re-extracted. nih.gov

For targeted analysis, especially when dealing with complex biological matrices, solid-phase extraction (SPE) may be utilized to isolate or enrich the glucosylceramide fraction. researchgate.net

Chromatographic Separation Methods

Due to the complexity of lipid extracts, which can contain numerous structurally similar lipid species, chromatographic separation is an essential step prior to detection and quantification. High-performance liquid chromatography and thin-layer chromatography are the principal techniques employed for the separation of beta-D-Glucosyl c4-ceramide.

HPLC is a powerful technique for separating individual glucosylceramide species based on their physicochemical properties. creative-proteomics.com Both normal-phase (NP) and reversed-phase (RP) HPLC are utilized in sphingolipid analysis. creative-proteomics.comnih.gov

Reversed-phase HPLC, typically using a C18 stationary phase, is the most common approach for separating glucosylceramides. nih.govwiley.comnih.gov Separation is based on the hydrophobicity of the lipid, primarily determined by the length and degree of unsaturation of the acyl chain. For this compound, its short C4 acyl chain makes it significantly more polar than the more common long-chain glucosylceramides (e.g., C16, C18, C24), resulting in shorter retention times on a C18 column. Mobile phases often consist of a gradient of an organic solvent mixture, such as methanol/water or acetonitrile/isopropanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization for subsequent mass spectrometry detection. nih.govwiley.com A simple binary gradient of methanol and water has been shown to achieve complete baseline separation of different glucosylceramide species. wiley.comresearchgate.net

Normal-phase HPLC can also be used, which separates lipids based on the polarity of their headgroups. nih.gov This method is particularly useful for separating different classes of glycolipids. nih.gov

Table 1: Representative HPLC Conditions for Glucosylceramide Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Chromatography Mode | Reversed-Phase (RP) | Reversed-Phase (RP) |

| Column | C18 Hypersil Gold (2.1 x 50 mm, 1.9 µm) nih.gov | High-carbon-content octadecylsilyl (ODS) column wiley.com |

| Mobile Phase A | Water with 1% formic acid, 10 mM ammonium formate nih.gov | Water wiley.com |

| Mobile Phase B | Acetonitrile/Isopropanol (5:2, v/v) with 1% formic acid, 10 mM ammonium formate nih.gov | Methanol wiley.com |

| Gradient | Gradient from 50% to 100% B nih.gov | Binary Gradient wiley.com |

| Flow Rate | 0.150 mL/min nih.gov | Not Specified |

| Detection | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |

TLC and its higher-resolution version, HPTLC, are valuable techniques for the qualitative and semi-quantitative analysis of lipids. creative-proteomics.comresearchgate.net These methods are cost-effective and allow for the simultaneous analysis of multiple samples. creative-proteomics.com Lipids are applied to a silica (B1680970) gel plate and separated based on their polarity by a mobile phase, or developing solvent, that moves up the plate via capillary action. asm.orgcreative-proteomics.com

For glucosylceramides, typical developing solvent systems consist of mixtures of chloroform, methanol, and water or other polar modifiers. asm.org The separation on the plate allows for the clear distinction between different lipid classes and even between short-chain and long-chain species within the same class. nih.gov For instance, short-chain ceramides (B1148491) are readily discernible from their long-chain counterparts. nih.gov After development, the separated lipids are visualized using general reagents like iodine vapor or by spraying with specific stains such as orcinol, which is used for detecting carbohydrate-containing lipids. asm.orgcreative-proteomics.com

Table 2: Example TLC Systems for Ceramide and Glucosylceramide Separation

| Parameter | System 1 | System 2 |

|---|---|---|

| Stationary Phase | Silica Gel 60 Plate asm.org | Silica Gel Plate nih.gov |

| Developing Solvent | Chloroform-methanol-acetate-water (20:3.5:2.3:0.7, v/v/v/v) asm.org | Chloroform/acetic acid (90:10, v/v) for ceramides nih.gov |

| Application | Separation of Glucosylceramides from total lipid extract asm.org | Separation of short-chain and long-chain ceramides nih.gov |

| Visualization | Orcinol-sulfuric acid spray asm.org | Iodine vapor nih.gov |

Mass Spectrometry-Based Characterization and Quantification (Lipidomics)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the definitive technique for the structural characterization and precise quantification of lipids, a field known as lipidomics. wiley.comresearchgate.netepa.gov

Electrospray ionization (ESI) is a soft ionization technique that is ideal for analyzing polar and thermally labile molecules like glucosylceramides. acs.orgfrontiersin.org It generates intact molecular ions with minimal fragmentation, typically as protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ in positive ion mode. acs.orgfrontiersin.org

Tandem mass spectrometry (MS/MS) is used for structural elucidation. wiley.comnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ of this compound) is selected and subjected to collision-induced dissociation (CID). nih.gov The resulting product ions provide a structural fingerprint of the molecule. For glucosylceramides, a characteristic fragmentation pattern involves the neutral loss of the glucose headgroup (162 Da) and the subsequent loss of water. The most prominent product ion typically corresponds to the sphingoid base backbone after the loss of both the headgroup and the N-acyl chain. nih.govnih.gov This allows for the unambiguous identification of the compound.

Table 3: Predicted ESI-MS/MS Fragmentation for this compound (C₂₈H₅₃NO₈, Exact Mass: 531.3771)

| Ion Type | m/z (calculated) | Description |

|---|---|---|

| Precursor Ion [M+H]⁺ | 532.38 | Protonated molecule |

| Precursor Ion [M+Na]⁺ | 554.36 | Sodium adduct |

| Product Ion | 370.33 | [M+H - C₆H₁₀O₅]⁺: Loss of glucose headgroup |

| Product Ion | 264.26 | Characteristic sphingoid base fragment (d18:1) after loss of water and acyl chain |

For highly sensitive and specific quantification, multiple reaction monitoring (MRM) is the method of choice. nih.govcreative-proteomics.comresearchgate.net This tandem MS technique involves monitoring a specific, predefined fragmentation reaction (a "transition") for a particular analyte. nih.gov A transition consists of a precursor ion m/z value and a product ion m/z value. By filtering for only this specific mass transition, chemical noise is significantly reduced, leading to excellent sensitivity and specificity. nih.govresearchgate.net

In a typical MRM assay for this compound, the mass spectrometer would be set to select the precursor ion (e.g., m/z 532.4) and detect a specific, high-intensity product ion (e.g., m/z 264.3). Quantification is achieved by comparing the integrated peak area of the analyte's MRM transition to that of a known amount of an internal standard, often a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample. nih.govcreative-proteomics.com This approach allows for the accurate quantification of specific glucosylceramide species even at very low concentrations. nih.govcreative-proteomics.com

Table 4: Hypothetical MRM Transitions for Targeted Analysis of this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Description |

|---|---|---|---|

| This compound | 532.4 | 264.3 | Transition monitoring the characteristic sphingoid base fragment. nih.gov |

| This compound | 532.4 | 370.3 | Transition monitoring the loss of the glucose headgroup. |

Compound Reference Table

Table 5: List of Compound Names

| Abbreviation/Common Name | Systematic Name |

|---|---|

| This compound | N-[(1S,2R,3E)-1-({(2R,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl}oxymethyl)-2-hydroxyoctadec-3-en-1-yl]butanamide |

| Ceramide | N-acyl-sphingosine |

| Glucosylceramide (GlcCer) | beta-D-glucosyl-N-acyl-sphingosine |

| Galactosylceramide (GalCer) | beta-D-galactosyl-N-acyl-sphingosine |

| Sphingomyelin (B164518) (SM) | Ceramide-1-phosphocholine |

| Chloroform | Trichloromethane |

| Methanol | Methyl alcohol |

| Acetonitrile | Ethanenitrile |

| Isopropanol | Propan-2-ol |

| Formic Acid | Methanoic acid |

| Potassium Hydroxide | Potassium hydroxide |

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the structural elucidation of glucosylceramides, including the short-chain C4 variant, although it requires chemical derivatization to increase the volatility of the molecule. The process typically involves the hydrolysis of the glycosidic and amide bonds to separate the molecule into its constituent parts: the glucose unit, the sphingoid base, and the fatty acid.

For analysis, the carbohydrate and sphingoid base components are often converted into more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers. pnas.org The fatty acid is analyzed as a fatty acid methyl ester (FAME). pnas.org The subsequent GC-MS analysis provides distinct retention times and fragmentation patterns for each component, allowing for their definitive identification.

The electron ionization mass spectrum of the derivatized sphingoid base provides key fragments that confirm its structure, while the FAME analysis identifies the C4 (butyric acid) acyl chain. pnas.org This component-based analysis, pieced together, confirms the original structure of this compound.

Table 1: Representative GC-MS Analysis Steps for Glucosylceramide Structure

| Step | Description | Purpose | Key Information Obtained |

| 1. Hydrolysis | Acid or enzymatic methanolysis to break the glycosidic and amide linkages. | To separate the glucose, sphingoid base, and fatty acid moieties. | Individual components for separate analysis. |

| 2. Derivatization | Conversion of components into volatile derivatives (e.g., TMS ethers for glucose and sphingoid base, FAMEs for the fatty acid). | To make the components suitable for gas chromatography. | Volatile and thermally stable analytes. |

| 3. GC Separation | The derivatized components are separated based on their boiling points and interactions with the GC column. | To isolate each component before it enters the mass spectrometer. | Retention time for each component. |

| 4. MS Analysis | Each separated component is ionized and fragmented, and the mass-to-charge ratio of the fragments is measured. | To generate a unique mass spectrum for each component. | Fragmentation patterns for structural confirmation of the sugar, sphingoid base, and C4 fatty acid. pnas.org |

Imaging Mass Spectrometry (e.g., MALDI-MS) for Spatial Distribution Analysis

Imaging Mass Spectrometry (IMS), particularly Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), is a label-free technology that visualizes the spatial distribution of lipids directly in tissue sections. plos.orgnih.govacs.org This technique is invaluable for understanding the localization of this compound within complex biological environments like cells and tissues. acs.org

The methodology involves coating a thin tissue section with a chemical matrix that absorbs laser energy. A pulsed laser is then fired across the tissue surface, desorbing and ionizing molecules from specific locations. The mass spectrometer analyzes these ions, generating a mass spectrum for each laser spot. By compiling the data from thousands of spots, a two-dimensional ion image is created, mapping the intensity and location of specific molecules, such as glucosylceramides, across the tissue. plos.orgnih.gov

High-resolution instruments like MALDI-FTICR (Fourier Transform Ion Cyclotron Resonance) MS enhance the ability to detect and identify low-abundance lipids, including various glucosylceramide species, and distinguish them from other lipids with similar masses. acs.orgacs.org Researchers have successfully used MALDI-IMS to profile the distribution of various sphingolipids, including glucosylceramides, in different tissues, linking their presence to specific histological features. nih.govacs.orgresearchgate.net While direct imaging of the C4 species is less commonly reported, the methodology is fully applicable, provided a unique mass-to-charge ratio can be resolved. To enhance the detection of neutral glycosphingolipids like glucosylceramides, which can be suppressed by more abundant lipids like phosphatidylcholines, on-tissue enzymatic digestion with phospholipase C can be performed prior to analysis. bohrium.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive, non-destructive method for the complete structural determination of molecules like this compound in solution. nih.gov Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are employed to piece together the molecule's precise atomic connectivity and stereochemistry. nih.govscispace.com

The ¹H NMR spectrum provides information on the number and environment of protons. Key signals include the anomeric proton of the glucose unit, whose chemical shift and coupling constant (J-value) confirm the β-anomeric configuration. pnas.orgresearchgate.net Other characteristic signals correspond to the protons on the sphingoid backbone and the C4 fatty acid chain. pnas.org

The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms, which are highly sensitive to their local chemical environment. pnas.orgnih.gov The signals confirm the presence of the glucose ring, the long-chain sphingoid base, and the short C4 acyl group. Advanced 2D NMR techniques establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the linkage between the glucose unit and the ceramide moiety. nih.govacs.org

Table 2: Characteristic NMR Signals for Beta-D-Glucosyl-Ceramide Structure

| Feature | NMR Technique | Typical Chemical Shift (δ) / Observation | Structural Information Confirmed |

| Anomeric Proton | ¹H NMR | ~4.3 ppm (doublet, J ≈ 7-8 Hz) researchgate.net | β-configuration of the glycosidic bond. |

| Anomeric Carbon | ¹³C NMR | ~104-105 ppm | Linkage point of the glucose to the ceramide. |

| Fatty Acyl Methylene/Methyl | ¹H NMR & ¹³C NMR | Signals in the aliphatic region (e.g., terminal methyl ~0.9 ppm) pnas.org | Presence and structure of the C4 acyl chain. |

| Sphingoid Base | ¹H NMR & ¹³C NMR | Characteristic signals for vinyl protons and carbons of the long-chain base. | Structure of the sphingosine (B13886) backbone. |

| Glucose Ring Protons | ¹H NMR & COSY | Complex signals between 3.2-3.9 ppm nih.gov | Connectivity and stereochemistry of the glucose unit. |

Enzymatic Activity Assays

The activity of Glucosylceramide Synthase (GCS), the enzyme that synthesizes glucosylceramide by transferring glucose from UDP-glucose to a ceramide acceptor, can be measured using several methods. uaf.edunih.gov A common approach involves incubating cell or tissue lysates with a labeled ceramide substrate and quantifying the formation of the labeled glucosylceramide product. nih.govbiomolther.org

One established method uses a fluorescently labeled short-chain ceramide, such as NBD-C6-ceramide, as the substrate. uaf.edunih.gov After the enzymatic reaction, lipids are extracted, and the product, NBD-C6-glucosylceramide, is separated from the unreacted substrate using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). uaf.edunih.gov The amount of fluorescent product formed over time is a direct measure of GCS activity.

Alternatively, a label-free method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed. biomolther.org This assay uses a non-natural C8-ceramide as a substrate. The reaction product, C8-glucosylceramide, is then directly quantified by MS, offering high specificity and sensitivity. biomolther.org These principles are directly applicable to studying the synthesis of this compound by using a C4-ceramide substrate.

Glucosylceramidase (GCase) is the lysosomal enzyme that hydrolyzes glucosylceramide into glucose and ceramide. protocols.ionih.gov GCase activity is most commonly measured using artificial fluorogenic substrates. nih.gov A widely used substrate is 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). parkinsonsroadmap.orgprotocols.iofrontiersin.org

In this assay, cell or tissue lysates are incubated with 4-MUG in an acidic buffer that mimics the lysosomal environment (pH ~5.0-5.4). nih.govparkinsonsroadmap.orgprotocols.io GCase cleaves the substrate, releasing the highly fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU). protocols.ioprotocols.io The reaction is stopped, and the fluorescence is measured with a spectrofluorometer. The rate of 4-MU production is proportional to the GCase activity in the sample. protocols.io To ensure the measured activity is specific to the lysosomal GCase (GBA1), assays are often run in the presence and absence of a specific GCase inhibitor, such as conduritol B-epoxide (CBE). protocols.ioparkinsonsroadmap.org More advanced fluorescence-quenched substrates have also been developed to measure GCase activity within living cells. researchgate.netnih.gov

Immunochemical and Biochemical Techniques

A variety of immunochemical and biochemical techniques are utilized to detect and quantify this compound and related enzymes.

Antibody-based Detection: Specific antibodies that recognize glucosylceramide are valuable tools. nih.gov These antibodies can be used in several applications:

Thin-Layer Chromatography (TLC) Immunostaining: After separating a lipid extract on a TLC plate, the plate can be incubated with an anti-glucosylceramide antibody, followed by a labeled secondary antibody, to specifically visualize the glucosylceramide band. oup.comscielo.brresearchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA): Microtiter plates can be coated with purified glucosylceramide or a lipid extract. The anti-glucosylceramide antibody is then used to quantify the amount of antigen present. oup.com

Immunofluorescence Microscopy: In tissue sections or cultured cells, anti-glucosylceramide antibodies can be used to visualize the subcellular localization of the lipid. nih.govglycobiotech.de Studies have shown that antibodies can detect glucosylceramide accumulating at budding sites in yeast or within specific layers of human skin. nih.govglycobiotech.de

Biochemical Techniques:

Antibodies against Enzymes: Antibodies that specifically target the enzymes involved in glucosylceramide metabolism, such as Glucosylceramide Synthase (GCS) or Glucosylceramidase (GBA), are used in Western blotting to determine the protein levels of these enzymes in cell or tissue lysates. abcam.comabcam.commybiosource.com

Chromatographic Purification: High-Performance Liquid Chromatography (HPLC) and column chromatography are fundamental techniques used to purify glucosylceramides from complex biological extracts before structural analysis or use in other assays. nih.govoup.com

Mechanistic Insights in Biological Systems Non Human and in Vitro Models

Glucosylceramide Metabolism in Fungal Pathogenesis and Biology

Glucosylceramides (GlcCers) are significant components of the cell membranes of many pathogenic and opportunistic fungi. nih.gov These molecules are not merely structural elements but are actively involved in fungal growth, differentiation, and virulence. researchgate.netresearchgate.net

Role in Fungal Cell Growth and Differentiation

In several fungal species, GlcCer has been identified as a key factor in cell growth and differentiation. researchgate.netfrontiersin.org For instance, in the human pathogen Cryptococcus neoformans, GlcCer is indispensable for fungal growth. frontiersin.org Studies have shown that the inhibition of GlcCer biosynthesis can significantly affect fungal colony formation. nih.gov Fungal cerebrosides, including GlcCer, have been implicated in cell differentiation processes in various fungi such as Schizophyllum commune, Cryptococcus neoformans, Candida albicans, and Aspergillus nidulans. researchgate.netfrontiersin.org

Impact on Hyphal Growth and Spore Germination

The synthesis of GlcCer is critical for hyphal growth and spore germination in several fungal pathogens. researchgate.netfrontiersin.org Disruption of the GlcCer biosynthetic pathway in Aspergillus nidulans and Aspergillus fumigatus has been shown to severely impact both spore germination and hyphal growth. researchgate.net This highlights the importance of GlcCer in the lifecycle and propagation of these fungi. The enzyme glucosylceramide synthase, which catalyzes the final step in GlcCer synthesis, is a key regulator of these processes. researchgate.net

Specific Fungal Glucosylceramide Structures and Their Biosynthesis

Fungal GlcCer exhibits unique structural features that distinguish it from its mammalian counterparts. nih.govfrontiersin.org A characteristic feature of fungal GlcCer is a ceramide moiety that often contains a (4E,8E)-9-methyl-4,8-sphingadienine long-chain base. frontiersin.orgscielo.br This specific structure is synthesized through a series of enzymatic reactions. The biosynthesis begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to dihydrosphingosine. nih.govfrontiersin.org Following this, a desaturase introduces a double bond at the C4 position to form ceramide. nih.govfrontiersin.org In some fungi, a methyl group is added at the C9 position of the sphingosine (B13886) backbone. frontiersin.org Finally, a glucose residue is transferred from UDP-glucose to the ceramide by the enzyme glucosylceramide synthase (GCS) to form GlcCer. nih.gov

Table 1: Key Fungal Species and the Role of Glucosylceramide

| Fungal Species | Role of Glucosylceramide | Reference |

| Cryptococcus neoformans | Essential for fungal growth and virulence. frontiersin.org | frontiersin.org |

| Aspergillus nidulans | Involved in cell growth, differentiation, spore germination, and hyphal growth. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Aspergillus fumigatus | Crucial for spore germination and hyphal growth. researchgate.netfrontiersin.org | researchgate.netfrontiersin.org |

| Candida albicans | Implicated in cell growth and differentiation. researchgate.netfrontiersin.org | researchgate.netfrontiersin.org |

| Schizophyllum commune | Induces cell differentiation. frontiersin.org | frontiersin.org |

Models of Sphingolipid Homeostasis Perturbation

Alterations in the balance of sphingolipids, including the accumulation or depletion of GlcCer, are associated with various pathological conditions in non-human and in vitro models.

Accumulation of Glucosylceramide due to Enzyme Deficiency in Animal Models (e.g., Ovine Models of Lysosomal Storage Disorders)

Lysosomal storage diseases are a group of inherited metabolic disorders caused by defects in lysosomal function, often due to deficient enzyme activity. frontiersin.orgnih.gov Gaucher disease, a prominent lysosomal storage disorder, results from mutations in the gene encoding the enzyme β-glucocerebrosidase (GCase), leading to the accumulation of GlcCer in lysosomes. mdpi.comnih.gov

Animal models have been instrumental in understanding the pathophysiology of these diseases. A naturally occurring ovine model of acute neuronopathic Gaucher disease has been identified, which is caused by a mutation in the β-glucocerebrosidase gene. ebi.ac.uk In these lambs, there is a significant accumulation of GlcCer in the brain, leading to severe neurological symptoms. ebi.ac.uk This accumulation disrupts normal cellular function and contributes to the disease phenotype. ebi.ac.uk

Alterations in Glucosylceramide Levels in Cellular Stress Models (e.g., Cancer Cell Lines, Metabolic Disorder Models)

Cellular stress can lead to significant changes in GlcCer levels, which in turn can influence cell fate. In many cancer cells, there is an upregulation of glucosylceramide synthase (GCS), the enzyme responsible for GlcCer synthesis. mdpi.comnih.gov This increased GCS activity leads to higher levels of GlcCer and is often associated with multidrug resistance in various cancers, including breast and colon cancer. mdpi.comnih.gov The conversion of pro-apoptotic ceramide to GlcCer is a mechanism by which cancer cells can evade cell death. nih.gov

In models of metabolic disorders, such as those for diabetes, altered ceramide and GlcCer levels play a significant role. nih.gov Elevated levels of ceramides (B1148491), including GlcCer, can induce insulin (B600854) resistance and β-cell apoptosis. nih.govannualreviews.org Studies in cellular models have shown that ceramides potently inhibit insulin signaling. nih.gov Furthermore, both ceramides and glucosylceramides have been shown to have distinct and independent effects on insulin signaling pathways, contributing to the pathology of metabolic diseases. nih.gov

Molecular Mechanisms of Glucosylceramide-Mediated Cellular Responses in Vitro

Glucosylceramide (GlcCer), including its specific form beta-D-Glucosyl c4-ceramide (B15286528), is a pivotal bioactive lipid that modulates a variety of cellular responses by influencing key signaling pathways. nih.gov Its mechanism of action often involves regulating the delicate balance between ceramide, a pro-apoptotic lipid, and complex glycosphingolipids, which are associated with cell proliferation and survival. mdpi.commdpi.com The enzyme Glucosylceramide synthase (GCS) catalyzes the conversion of ceramide to GlcCer, a critical step that reduces the intracellular pool of pro-apoptotic ceramide while increasing levels of anti-apoptotic GlcCer. mdpi.comnih.gov

In vitro studies have demonstrated that GlcCer and its synthesis are integral to pathways governing cell proliferation, cell cycle, and apoptosis. nih.gov For instance, beta-D-Glucosyl C4-ceramide has been shown to induce apoptosis in pancreatic β-cells, thereby affecting insulin signaling. In hepatic cells, the inhibition of GCS gene expression using siRNA technology was found to trigger apoptosis. spandidos-publications.com This pro-apoptotic effect was linked to the Bcl-2/Bax pathway, a central regulator of programmed cell death. spandidos-publications.com Specifically, silencing the GCS gene led to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax, as well as caspase-3. spandidos-publications.com

Conversely, the accumulation of GlcCer and other downstream glycosphingolipids can promote cell proliferation. mdpi.com The inhibition of GCS has been shown to arrest the cell cycle and inhibit the growth of tumor spheroids in culture. mdpi.com This is because the synthesis of gangliosides, which are derived from GlcCer, is essential for optimal fibroblast proliferation induced by growth factors. mdpi.com The interaction between cell surface gangliosides and growth factor receptors appears crucial for this process. mdpi.com Furthermore, GlcCer is recognized as an endogenous ligand for the macrophage-inducible C-type lectin (Mincle), a pattern recognition receptor. pnas.org This interaction can trigger inflammatory responses and activate myeloid cells to produce inflammatory cytokines, demonstrating a role for GlcCer in immune signaling. pnas.org

Enzyme Kinetics and Mechanistic Studies of Glucosylceramide-Related Enzymes

The metabolism of this compound is governed by the coordinated action of two key enzymes: Glucosylceramide Synthase (GCS), responsible for its synthesis, and Glucosylceramidase (GBA), which catalyzes its degradation. biorxiv.orgacs.org Understanding the kinetic properties and mechanisms of these enzymes is crucial for elucidating the regulation of glycosphingolipid metabolism.

Characterization of Glucosylceramide Synthase Enzyme Kinetics

Glucosylceramide synthase (GCS, EC 2.4.1.80) catalyzes the first committed step in the synthesis of most glycosphingolipids by transferring a glucose molecule from UDP-glucose to a ceramide backbone. tandfonline.comacs.org This enzymatic reaction is fundamental in controlling the balance between ceramide and GlcCer levels. mdpi.com

Kinetic characterization in vitro has revealed key aspects of GCS function. Studies using mouse kidney homogenates demonstrated an enzyme activity of approximately 240 pmol/h/mg of tissue. nih.gov The activity of this glucosyltransferase is significantly stimulated by divalent cations, with Ca²⁺, Mg²⁺, and Mn²⁺ all acting as effective stimulators. nih.gov The enzyme, when acting on the endogenous ceramides present in the kidney, shows specificity, as it does not appear to glucosylate the C24 family of ceramides, despite them being the most predominant family in that tissue. nih.gov GCS is a membrane-bound enzyme, and in silico modeling studies place it within a phospholipidic double-layer membrane for analysis of its dynamics and interactions with substrates and inhibitors. acs.org

Table 1: Kinetic Parameters of Glucosylceramide Synthase (GCS) This table is based on available data from the provided text. Detailed kinetic constants like Km and Vmax for GCS are not specified in the search results.

| Enzyme Source | Parameter | Value | Activators | Reference |

|---|---|---|---|---|

| Mouse Kidney Homogenate | Enzyme Activity | ~240 pmol/h/mg tissue | Ca²⁺, Mg²⁺, Mn²⁺ | nih.gov |

Kinetic Analysis of Glucosylceramidase Activity

Glucosylceramidase (GBA, GCase, EC 3.2.1.45) is a lysosomal retaining β-glucosidase that catalyzes the hydrolytic cleavage of the β-glucosidic linkage in GlcCer, releasing glucose and ceramide. biorxiv.orgresearchgate.netiucr.org This function is essential for the degradation of complex lipids and the turnover of cellular membranes. biorxiv.orgbiorxiv.org Mechanistically, GBA employs a two-step, double-displacement mechanism involving two critical carboxyl residues, one acting as a nucleophile and the other as a general acid/base catalyst, which results in the net retention of the anomeric stereochemistry. iucr.orgnih.gov

Kinetic analyses have been performed on GBA from various sources using artificial substrates. For GBA from human leukocytes, the optimal pH for activity was determined to be 5.0-5.1. biorxiv.orgresearchgate.net Using the artificial substrate p-nitrophenyl-β-D-glucopyranoside (PNPG), the Michaelis constant (Km) was found to be 12.6 mM and the maximum velocity (Vmax) was 333 U/mg. biorxiv.orgbiorxiv.org For GBA from the bacterium Paenibacillus sp. TS12, kinetic studies with PNPG yielded a Km of 0.27 mM, and with 2,4-dinitrophenyl β-D-glucopyranoside, the Km was 0.16 mM. nih.gov Other studies using different assay systems have reported Km values of 33.0 µM and 768 µM. researchgate.net This variability highlights how assay conditions and enzyme source can influence kinetic parameters.

Table 2: Kinetic Parameters of Glucosylceramidase (GBA/GCase)

| Enzyme Source | Substrate | Optimal pH | Km | Vmax | Reference |

|---|---|---|---|---|---|

| Human Leukocytes | PNPG | 5.1 | 12.6 mM | 333 U/mg | biorxiv.orgbiorxiv.org |

| Paenibacillus sp. TS12 | PNPG | - | 0.27 mM | - | nih.gov |

| Paenibacillus sp. TS12 | 2,4-dinitrophenyl β-D-glucopyranoside | - | 0.16 mM | - | nih.gov |

| Recombinant GBA | 4MU-β-Glc ("blue" assay) | - | 768 µM | 1.56 pmol/min | researchgate.net |

| Recombinant GBA | Res-β-Glc ("red" assay) | - | 33.0 µM | 7.11 pmol/min | researchgate.net |

Impact of Inhibitors on Enzyme Function in Experimental Systems

The activities of both GCS and GBA can be modulated by specific inhibitors, which serve as valuable tools for studying glycosphingolipid metabolism and as potential therapeutic agents. tandfonline.compatsnap.com

Inhibitors of Glucosylceramide Synthase (GCS) are used to reduce the biosynthesis of GlcCer, a strategy known as substrate reduction therapy. tandfonline.com Several distinct classes of GCS inhibitors have been characterized in vitro. The inhibitor D-threo-1-(3′,4′-ethylenedioxy)phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol (ethylenedioxy-P4) effectively inhibits human GCS but does not affect the enzyme from non-human sources like fungi or bacteria. tandfonline.comoup.com Other well-known inhibitors include D-l-threo-1-phenyl-2-hexadecanoylamino-3-pyrrolidino-1-propanol-HCl (PPPP) and the iminosugar Miglustat. mdpi.commdpi.com More recently discovered inhibitors include T-036, which potently inhibits human GCS with an IC₅₀ value of 0.031 μM. acs.org Another compound, Glucosylceramide synthase-IN-2, acts as a non-competitive inhibitor with respect to both ceramide and UDP-glucose, exhibiting an IC₅₀ of 15 nM for human GCS. targetmol.com Dapagliflozin has also been identified as a promising GCS inhibitor through computational screening and experimental validation. mdpi.comresearchgate.net

Inhibitors of Glucosylceramidase (GBA) are often used to create pharmacological models of GBA deficiency or to study the enzyme's structure and function. patsnap.comnih.gov These can be reversible or irreversible. Glucose, a product of the enzymatic reaction, acts as an uncompetitive inhibitor with a Kᵢ of 1.94 mM and an IC₅₀ of 55.3 mM. biorxiv.orgbiorxiv.org δ-gluconolactone is a more potent, competitive inhibitor, with a Kᵢ value of 0.023 mM and an IC₅₀ of 0.047 mM. biorxiv.orgresearchgate.net Irreversible inhibitors, such as conduritol B epoxide (CBE) and cyclophellitol, act as mechanism-based inactivators that form a covalent bond with the enzyme's catalytic nucleophile, Glu340. nih.gov In addition to blocking activity, some inhibitors, including reversible ones like isofagomine and irreversible activity-based probes, have been shown to increase the stability of the GBA protein. acs.org This stabilization effect can protect the enzyme from proteolytic degradation within the lysosome. acs.org

Table 3: Characterized Inhibitors of GCS and GBA in Experimental Systems

| Inhibitor | Target Enzyme | Inhibition Type | Kinetic Value | Reference |

|---|---|---|---|---|

| T-036 | Human GCS | - | IC₅₀ = 0.031 µM (31 nM) | acs.org |

| Glucosylceramide synthase-IN-2 | Human GCS | Non-competitive | IC₅₀ = 15 nM | targetmol.com |

| δ-gluconolactone | Human Leukocyte GBA | Competitive | Kᵢ = 0.023 mM; IC₅₀ = 0.047 mM | biorxiv.orgresearchgate.net |

| Glucose | Human Leukocyte GBA | Uncompetitive | Kᵢ = 1.94 mM; IC₅₀ = 55.3 mM | biorxiv.orgbiorxiv.org |

| Conduritol B epoxide (CBE) | GBA | Irreversible (covalent) | - | nih.govmdpi.com |

| Cyclophellitol | GBA | Irreversible (covalent) | - | nih.govacs.org |

| Dapagliflozin | GCS | Inhibitor | Identified as promising inhibitor | mdpi.comresearchgate.net |

| Ethylenedioxy-P4 | Human GCS | Inhibitor | Inhibits human but not non-human GCS | tandfonline.comoup.com |

Future Directions in Glucosylceramide Research

Elucidating the Precise Molecular Interactions within Membrane Microdomains

Glucosylceramides are integral components of cellular membranes, where they are known to participate in the formation of specialized, tightly packed membrane microdomains, often referred to as lipid rafts. oup.comfrontiersin.org These domains serve as platforms for organizing cellular processes by concentrating or excluding specific proteins. oup.com Future research will focus on moving from a general understanding of this association to a high-resolution picture of the specific molecular interactions involving beta-D-glucosyl c4-ceramide (B15286528) and other lipids within these rafts.